Benzofuran, 2,3-dihydro-2,2-dimethyl-7-(N-(N-methyl-N-propoxycarbonylaminothio)-N-methylcarbamoyloxy)-
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Overview
Description
Benzofuran, 2,3-dihydro-2,2-dimethyl-7-(N-(N-methyl-N-propoxycarbonylaminothio)-N-methylcarbamoyloxy)- is a complex organic compound with a unique structure that combines a benzofuran core with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzofuran, 2,3-dihydro-2,2-dimethyl-7-(N-(N-methyl-N-propoxycarbonylaminothio)-N-methylcarbamoyloxy)- typically involves multiple steps, starting from readily available precursors. The process may include the formation of the benzofuran core, followed by the introduction of the dihydro and dimethyl groups, and finally, the attachment of the N-methyl-N-propoxycarbonylaminothio and N-methylcarbamoyloxy groups. Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Benzofuran, 2,3-dihydro-2,2-dimethyl-7-(N-(N-methyl-N-propoxycarbonylaminothio)-N-methylcarbamoyloxy)- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Benzofuran, 2,3-dihydro-2,2-dimethyl-7-(N-(N-methyl-N-propoxycarbonylaminothio)-N-methylcarbamoyloxy)- has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzofuran, 2,3-dihydro-2,2-dimethyl-7-(N-(N-methyl-N-propoxycarbonylaminothio)-N-methylcarbamoyloxy)- involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzofuran derivatives with different substituents. Examples include:
- Benzofuran, 2,3-dihydro-2,2-dimethyl-7-(N-(N-methyl-N-ethoxycarbonylaminothio)-N-methylcarbamoyloxy)-
- Benzofuran, 2,3-dihydro-2,2-dimethyl-7-(N-(N-methyl-N-butoxycarbonylaminothio)-N-methylcarbamoyloxy)-
Uniqueness
The uniqueness of Benzofuran, 2,3-dihydro-2,2-dimethyl-7-(N-(N-methyl-N-propoxycarbonylaminothio)-N-methylcarbamoyloxy)- lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
65907-28-0 |
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Molecular Formula |
C17H24N2O5S |
Molecular Weight |
368.4 g/mol |
IUPAC Name |
propyl N-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxycarbonyl-methylamino]sulfanyl-N-methylcarbamate |
InChI |
InChI=1S/C17H24N2O5S/c1-6-10-22-15(20)18(4)25-19(5)16(21)23-13-9-7-8-12-11-17(2,3)24-14(12)13/h7-9H,6,10-11H2,1-5H3 |
InChI Key |
FLCFPNYHBXTIFB-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)N(C)SN(C)C(=O)OC1=CC=CC2=C1OC(C2)(C)C |
Origin of Product |
United States |
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